2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate
Description
Structure
3D Structure
Properties
CAS No. |
120386-04-1 |
|---|---|
Molecular Formula |
C12H13N5O3 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate |
InChI |
InChI=1S/C12H13N5O3/c1-8(18)20-3-2-19-7-17-5-9(4-13)10-11(14)15-6-16-12(10)17/h5-6H,2-3,7H2,1H3,(H2,14,15,16) |
InChI Key |
OSLRPEOECOKMMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOCN1C=C(C2=C(N=CN=C21)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate typically involves the condensation of 4-amino-5-cyanopyrrolo[2,3-d]pyrimidine with ethyl acetate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide in butanol, followed by heating under reflux .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and solvents. The process may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxo derivatives of the pyrrolo[2,3-d]pyrimidine core.
Reduction: Amino derivatives with reduced nitrile groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cancer Research
The primary application of 2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate lies in its role as an inhibitor of the Inhibitory Kappa B Kinase α (IKKα). IKKα is crucial in various cancer pathways, including prostate, breast, and pancreatic cancers. Selective inhibition of IKKα can help elucidate its role in cancer progression and potentially provide a therapeutic target.
Case Study: IKKα Inhibition
Recent studies have demonstrated that compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold exhibit selective inhibition of IKKα. These compounds were evaluated for their ability to modulate downstream signaling pathways associated with cancer cell survival and proliferation. The results indicated that certain derivatives could effectively inhibit tumor growth in vitro and in vivo models, suggesting their potential as anti-cancer agents .
Neuroprotective Properties
Research indicates that compounds related to the pyrrolo[2,3-d]pyrimidine structure may have neuroprotective effects. Specifically, they can modulate neurotransmitter systems and reduce excitotoxicity linked to neurodegenerative diseases.
Mechanism of Action
These compounds may act as antagonists at NMDA receptors, thereby reducing excessive glutamate signaling associated with neurodegeneration. This suggests a potential application in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
Inflammation Modulation
The compound's ability to influence inflammatory pathways is also under investigation. By targeting specific kinases involved in inflammatory responses, it may offer therapeutic benefits for autoimmune diseases and chronic inflammatory conditions.
Research Insights
Studies have shown that inhibiting IKKα can lead to decreased production of pro-inflammatory cytokines, highlighting the compound's potential use in managing inflammation-related diseases .
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Cancer Research | IKKα inhibition | Tumor growth reduction |
| Neuroprotection | NMDA receptor antagonism | Protection against excitotoxicity |
| Inflammation Modulation | Inhibition of pro-inflammatory cytokines | Management of autoimmune disorders |
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including antiproliferative and antimicrobial activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives are extensively studied for their antitumor and kinase-inhibitory activities. Below is a detailed comparison of the target compound with analogs reported in the literature:
Table 1: Structural and Functional Comparison of Pyrrolo[2,3-d]pyrimidine Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The 4-amino-5-cyano combination in the target compound provides balanced electronic and steric properties, enabling potent kinase binding without excessive hydrophobicity. In contrast, chlorophenyl (Compound 9) or dimethoxyphenyl (Compound 6) substituents enhance cytotoxicity but reduce solubility . Sulfamoylphenylamino derivatives (e.g., from ) exhibit superior EGFR inhibition due to the sulfonamide group’s strong hydrogen-bonding capacity, but their metabolic stability is lower than the target compound’s ester-protected side chain .
Impact of Side Chains on Pharmacokinetics: The methoxyethyl acetate group in the target compound improves oral bioavailability compared to the trimethylsilane analog (), which, while lipophilic, suffers from instability in vivo .
Synthetic Accessibility: The target compound’s synthesis likely employs nucleophilic substitution or coupling reactions similar to those described in and , where methoxyethyl acetate is introduced via alkylation or Mitsunobu conditions . In contrast, sulfamoylphenyl derivatives () require multi-step sulfonylation, increasing synthetic complexity .
Biological Activity
The compound 2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate is a pyrrolo[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 270.27 g/mol. The compound features a pyrrolopyrimidine core that is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:
- Enzyme Inhibition : Compounds in the pyrrolo[2,3-d]pyrimidine class have been shown to inhibit specific kinases and enzymes involved in cellular signaling pathways, potentially leading to anti-cancer effects.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing downstream signaling cascades.
- Gene Expression Regulation : It might modulate gene expression by interacting with transcription factors or other regulatory proteins.
Biological Activity and Therapeutic Applications
Research has indicated several areas where this compound exhibits significant biological activity:
- Anticancer Activity : Studies have shown that pyrrolo[2,3-d]pyrimidines can inhibit the growth of various cancer cell lines by targeting key enzymes involved in cell proliferation and survival. For instance, compounds similar to this compound have been evaluated for their effectiveness against breast cancer cells (e.g., MCF-7 line) with promising results .
- Antimalarial Potential : The compound has been explored as a potential inhibitor of Plasmodium falciparum CDPK4, an enzyme crucial for malaria parasite survival. Molecular docking studies suggest that it may effectively bind to the active site of this enzyme, showcasing moderate antiplasmodial activity in vitro .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
